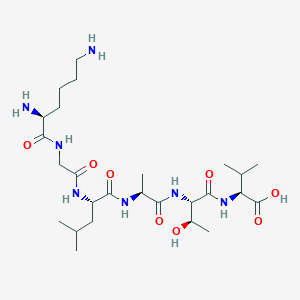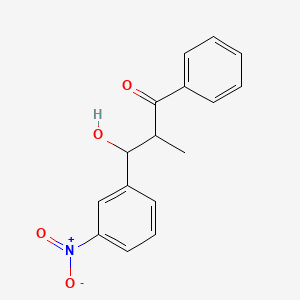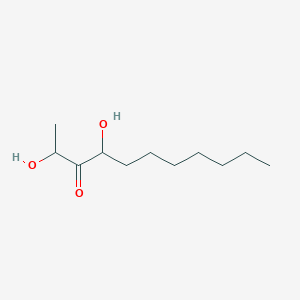
2,4-Dihydroxyundecan-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dihydroxyundecan-3-one is an organic compound characterized by the presence of two hydroxyl groups and a ketone group on an eleven-carbon chain
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dihydroxyundecan-3-one typically involves multi-step organic reactions. One common method includes the aldol condensation of appropriate aldehydes and ketones, followed by selective reduction and hydroxylation steps. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of robust catalysts and optimized reaction conditions is crucial to achieve efficient production. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to isolate the desired compound.
化学反应分析
Types of Reactions: 2,4-Dihydroxyundecan-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products:
Oxidation: Formation of diketones or dicarboxylic acids.
Reduction: Formation of secondary alcohols.
Substitution: Formation of ethers or esters.
科学研究应用
2,4-Dihydroxyundecan-3-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals, fragrances, and flavoring agents.
作用机制
The mechanism of action of 2,4-Dihydroxyundecan-3-one involves its interaction with specific molecular targets. The hydroxyl and ketone groups enable the compound to participate in hydrogen bonding and other intermolecular interactions. These interactions can influence enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects.
相似化合物的比较
2,4-Dihydroxybenzoic Acid: Known for its use in pharmaceuticals and cosmetics.
3,4-Dihydroxyphenylalanine (DOPA): A precursor to neurotransmitters in the brain.
2,4-Dihydroxy-3,3-Dimethyl-Butyrate: Used in the synthesis of bioactive molecules.
Uniqueness: 2,4-Dihydroxyundecan-3-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its long carbon chain and functional groups make it versatile for various applications, distinguishing it from other similar compounds.
属性
CAS 编号 |
649767-34-0 |
|---|---|
分子式 |
C11H22O3 |
分子量 |
202.29 g/mol |
IUPAC 名称 |
2,4-dihydroxyundecan-3-one |
InChI |
InChI=1S/C11H22O3/c1-3-4-5-6-7-8-10(13)11(14)9(2)12/h9-10,12-13H,3-8H2,1-2H3 |
InChI 键 |
FPPUZUVYJHRMON-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCC(C(=O)C(C)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-[(4-chloro-2-nitro-phenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12603635.png)
![3,3'-[Oxybis(methylene)]di(but-3-enoic acid)](/img/structure/B12603638.png)
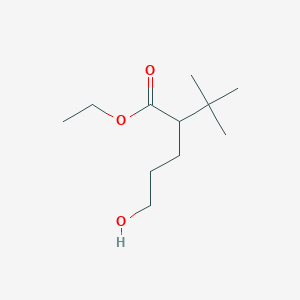
![6-{[4-(Heptyloxy)anilino]methylidene}-3-(octyloxy)cyclohexa-2,4-dien-1-one](/img/structure/B12603659.png)
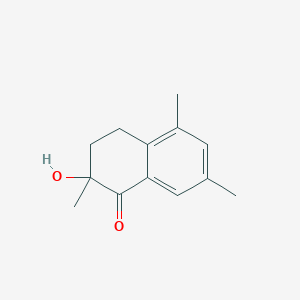
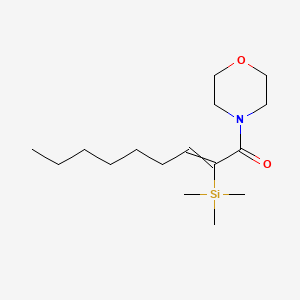
![Benzo[b]thiophen-4(5H)-one, 6-bromo-6,7-dihydro-](/img/structure/B12603674.png)
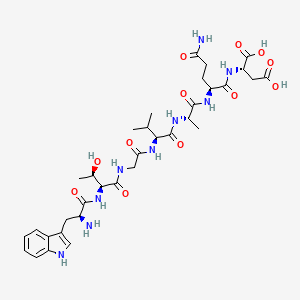
![N-[2-(Butan-2-yl)phenyl]-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12603689.png)
